REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH:10]([C:13]1[NH:17][N:16]=[C:15]([NH2:18])[CH:14]=1)([CH3:12])[CH3:11].C(N(C(C)C)CC)(C)C>C(O)CCC>[Cl:1][C:2]1[N:3]=[C:4]([NH:18][C:15]2[CH:14]=[C:13]([CH:10]([CH3:12])[CH3:11])[NH:17][N:16]=2)[CH:5]=[C:6]([Cl:8])[N:7]=1
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Name
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|
Quantity
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1.8 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=CC(=N1)Cl)Cl
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Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=CC(=NN1)N
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvents were removed on a rotary evaporator
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Type
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ADDITION
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Details
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the paste was treated with ethyl acetate
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Type
|
WASH
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Details
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The organic solution was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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The residue was concentrated on a rotary evaporator
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Type
|
CUSTOM
|
Details
|
the pale yellow solid that remained was purified via flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)NC1=NNC(=C1)C(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |